molecular formula C13H8Cl2FNOS B2845598 (E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one CAS No. 338402-14-5

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one

Cat. No.: B2845598
CAS No.: 338402-14-5
M. Wt: 316.17
InChI Key: HKDOGJBUIUTQOT-AATRIKPKSA-N
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Description

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one (CAS 338402-14-5) is a synthetic chalcone derivative with the molecular formula C13H8Cl2FNOS and a molecular weight of 316.18 g/mol . This compound is supplied with a minimum purity of 90% and is intended for research applications only . As a chalcone, this compound belongs to a class of molecules known for their rigid, planar structure resulting from an α,β-unsaturated carbonyl system that connects the 2,5-dichlorothiophene and 4-fluoroanilino rings . This conjugated system is of significant interest in medicinal chemistry and materials science. Chalcone derivatives are frequently investigated as core structures in the development of new pharmacologically active compounds and are known to provide a necessary configuration for non-linear optical (NLO) properties with excellent blue light transmittance and good crystallizability . Researchers utilize such chalcone scaffolds to explore structure-activity relationships, particularly in the design and synthesis of novel molecules with potential biological activity . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNOS/c14-12-7-10(13(15)19-12)11(18)5-6-17-9-3-1-8(16)2-4-9/h1-7,17H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDOGJBUIUTQOT-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC(=O)C2=C(SC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Optimization

Thienyl Ketone Precursor :
2,5-Dichlorothiophene-3-carbonyl chloride serves as the electrophilic partner due to its high reactivity in nucleophilic acyl substitutions. Its synthesis involves chlorination of thiophene-3-carboxylic acid using thionyl chloride (SOCl₂) in the presence of pyridine, achieving yields >85%.

Aldehyde Component :
4-Fluoroaniline derivatives are unsuitable as direct aldehyde precursors due to amine interference. Instead, in situ protection of the amine via Schiff base formation (e.g., using benzaldehyde) enables the use of 4-fluoroaniline-derived aldehydes. Deprotection post-condensation restores the anilino group.

Reaction Conditions and Catalysis

  • Catalyst : Lithium nitrate (LiNO₃) in ethanol promotes efficient enolization of the thienyl ketone, enhancing reaction rates and stereoselectivity.
  • Solvent : Anhydrous tetrahydrofuran (THF) minimizes side reactions, with reflux conditions (65–70°C) driving the reaction to completion within 6–8 hours.
  • Yield : Typical isolated yields range from 45% to 60%, with the (E)-isomer predominating (>95%) due to thermodynamic stability.

Post-Condensation Functionalization: Introducing the 4-Fluoroanilino Group

The β-position of the enone system undergoes nucleophilic attack by 4-fluoroaniline, facilitated by the electron-deficient nature of the α,β-unsaturated ketone.

Conjugate Addition Mechanism

Under acidic conditions (e.g., HCl in dioxane), 4-fluoroaniline acts as a nucleophile, adding to the β-carbon of the enone. Protonation of the carbonyl oxygen enhances electrophilicity, directing attack exclusively at the β-position.

Optimized Procedure :

  • Dissolve the enone intermediate (1.0 equiv) in dry chloroform.
  • Add 4-fluoroaniline (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv).
  • Reflux at 80°C for 12 hours under nitrogen.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product as yellow crystals.

Yield : 56–58%
Characterization :

  • IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C), 3295 cm⁻¹ (N-H).
  • ¹H-NMR (DMSO-d₆) : δ 7.10 (AB system, J = 15.5 Hz, 2H, CH=CH), 6.87 (s, 1H, thienyl), 10.2 (br s, 1H, NH).

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Condensation

This two-step approach avoids the need for aldehyde protection:

  • Formylation : Treat 2,5-dichlorothiophene with the Vilsmeier reagent (POCl₃/DMF) to yield 2,5-dichloro-3-formylthiophene.
  • Aldol Condensation : React with 4-fluoroaniline-derived imine under basic conditions (K₂CO₃ in PEG-400) to form the enamine, which hydrolyzes to the target compound.

Yield : 42% overall

Grignard-Based Synthesis

  • Grignard Formation : Generate the thienylmagnesium bromide from 2,5-dichlorothiophene and magnesium in THF.
  • Ketone Synthesis : Quench with ethyl trifluoroacetate to form 2,5-dichloro-3-trifluoroacetylthiophene.
  • Amination : Displace trifluoromethyl group with 4-fluoroaniline using Cu(I) catalysis.

Yield : 35–41%

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (E:Z) Key Advantage
Claisen-Schmidt 45–60 >95:5 Scalable, minimal byproducts
Vilsmeier-Aldol 42 90:10 Avoids aldehyde protection
Grignard Amination 35–41 85:15 Compatible with sensitive substrates

Industrial-Scale Considerations

Patent WO2021240331A1 highlights the utility of Grignard reagents in large-scale syntheses, emphasizing solvent recovery and catalyst recycling. Key adaptations for the target compound include:

  • Solvent Choice : Tetrahydrofuran (THF) enables efficient Mg activation and is recyclable via distillation.
  • Catalyst Loading : Reduced Cu(I) catalyst (0.5 mol%) maintains cost-effectiveness without compromising yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-fluoroanilino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationship (SAR)

  • Electronegativity Trends : Substitution with electronegative groups (F, Cl) at para positions on both rings correlates with improved potency. Methoxy or bulky halogens (Br, I) reduce activity .
  • Ring System Impact : Thiophene (target) vs. phenyl () alters electron density, affecting binding to hydrophobic pockets. Thiophene’s smaller size may enhance membrane penetration .
  • Biological Activity: Halogenated chalcones (e.g., 3n) show notable antifungal activity, suggesting the target compound’s dichloro/fluoro substitutions could be leveraged in antimicrobial design .

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